N-(2-iodophenyl)pyridine-3-carboxamide
Description
Overview of Pyridine-3-carboxamide (B1143946) Scaffolds in Medicinal Chemistry and Materials Science
The pyridine-3-carboxamide scaffold, also known as the nicotinamide (B372718) moiety, is a particularly important structural unit. nih.gov Nicotinamide itself is a form of vitamin B3, a vital nutrient for human health. nih.gov In medicinal chemistry, this scaffold is found in a diverse range of therapeutic agents. researchgate.net For instance, it is a key component of drugs with antibacterial, antifungal, and anticancer properties. nih.govnih.gov The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. mdpi.com
Importance of Halogenation in Modulating Chemical and Biological Properties of Organic Compounds
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy in organic synthesis to modify a compound's properties. The introduction of a halogen can significantly alter a molecule's lipophilicity (its ability to dissolve in fats and oils), electronic distribution, and size. These changes can, in turn, influence its metabolic stability, membrane permeability, and binding affinity for biological targets.
The effect of halogenation can be observed across various applications:
Pharmaceuticals: Halogenated compounds are found in numerous drugs, where the halogen atom can enhance efficacy or modulate pharmacokinetics. rsc.org
Agrochemicals: Many pesticides and herbicides are halogenated to improve their potency and environmental persistence. mdpi.com
Polymers: Halogenation is used to create polymers with enhanced properties, such as flame retardancy. mdpi.com
The choice of halogen is critical, as each has distinct properties. Iodine, being the largest and least electronegative of the common halogens, can introduce significant steric bulk and is known to participate in a specific type of non-covalent interaction called halogen bonding, which can be important for molecular recognition.
Research Context of N-(2-iodophenyl)pyridine-3-carboxamide within the Broader N-Arylcarboxamide Family
This compound fits squarely within the research context of developing novel N-arylcarboxamides with potentially enhanced biological or material properties. The synthesis of this compound would typically involve the coupling of nicotinic acid (or its activated derivative, like nicotinoyl chloride) with 2-iodoaniline (B362364). researchgate.net
The presence of the iodine atom on the phenyl ring at the ortho-position is of particular interest. This specific substitution pattern can induce conformational constraints on the molecule, influencing how it presents its functional groups for interaction with its environment. Furthermore, the iodine atom can act as a handle for further chemical modifications through reactions like cross-coupling, allowing for the synthesis of more complex derivatives.
While extensive research specifically on this compound is not widely documented in publicly available literature, its structural components suggest several areas of potential research interest. Studies on related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have explored the effects of various substituents on the phenyl ring, including halogens like iodine, in the context of developing inhibitors for biological targets like Forkhead Box M1 (FOXM1). nih.gov Such studies provide a framework for understanding how the iodo-substitution in this compound might influence its activity in similar biological systems.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-iodophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDQIJUBNMLSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Iodophenyl Pyridine 3 Carboxamide and Analogues
Direct Amidation and Condensation Reactions
Direct amidation represents the most straightforward conceptual approach to the synthesis of N-(2-iodophenyl)pyridine-3-carboxamide, involving the formation of the amide linkage between a pyridine-3-carboxylic acid derivative and 2-iodoaniline (B362364).
Synthesis from 2-iodoaniline and Nicotinoyl Derivatives
The classical and widely practiced method for forming the amide bond is the reaction of an activated carboxylic acid derivative with an amine. In the context of synthesizing this compound, this involves the coupling of 2-iodoaniline with a nicotinoyl derivative, typically nicotinoyl chloride.
The general procedure commences with the conversion of nicotinic acid to its more reactive acid chloride, commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting nicotinoyl chloride is then reacted with 2-iodoaniline in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.comorganic-chemistry.org This method is advantageous due to the high reactivity of the acyl chloride, often leading to good yields of the desired amide.
An alternative approach involves the direct coupling of nicotinic acid with 2-iodoaniline using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the amide bond formation by activating the carboxylic acid in situ.
A study on the synthesis of N-phenyl nicotinamide (B372718) analogues reported the use of iodine as a promoter in the reaction between nicotinoyl chloride and various substituted anilines in the presence of potassium carbonate and ethanol (B145695) at reflux. mdpi.com This suggests that iodine itself can play a role in facilitating the amidation process, which is particularly relevant given the iodo-substituent on the aniline.
Table 1: Representative Direct Amidation Reaction
| Reactant 1 | Reactant 2 | Coupling Method | Solvent | Base | Typical Yield |
| Nicotinoyl chloride | 2-Iodoaniline | Acyl chloride addition | Dichloromethane | Triethylamine | 70-90% |
| Nicotinic acid | 2-Iodoaniline | DCC/HOBt coupling | Dimethylformamide | - | 60-85% |
Exploration of Catalyst Systems and Reaction Conditions
To enhance the efficiency and sustainability of direct amidation, various catalyst systems have been explored. While traditional methods often require stoichiometric activating agents, catalytic approaches aim to minimize waste and improve reaction rates. For the direct amidation of carboxylic acids with amines, solid acid catalysts have shown promise. For instance, sulfated tin oxide (SO₄²⁻/SnO₂) and other heterogeneous acid catalysts can facilitate the dehydration reaction between a carboxylic acid and an amine at elevated temperatures. mdpi.com
In the context of this compound synthesis, a heterogeneous catalyst could offer advantages in terms of product purification, as the catalyst can be easily removed by filtration. The reaction would typically be carried out in a high-boiling point solvent to facilitate the removal of water, thereby driving the equilibrium towards the amide product.
Palladium-catalyzed methods, while more commonly associated with cross-coupling, can also be applied to amidation reactions, particularly in the formation of N-aryl bonds. These methods, however, are more relevant to the cross-coupling strategies discussed in the following section.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer alternative and often more versatile routes to this compound and its analogues.
Suzuki-Miyaura Coupling in the Synthesis of Related Pyridine Carboxamides
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide. mdpi.com While not directly forming the amide bond, it can be strategically employed to construct the biaryl scaffold of the target molecule. For instance, 3-pyridylboronic acid could be coupled with a suitable N-(2-iodophenyl) derivative, or conversely, a pyridine-3-carboxamide (B1143946) bearing a boronic acid ester could be coupled with 1,2-diiodobenzene (B1346971) or 2-iodoaniline derivatives.
A more direct application in the synthesis of related structures involves the coupling of a halogenated pyridine with an arylboronic acid. For example, a 5-bromonicotinamide (B182952) derivative can be coupled with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate. mdpi.com This strategy would first construct the N-aryl nicotinamide and then introduce the desired substituent at the 5-position of the pyridine ring.
Strategies for Introducing the N-(2-iodophenyl) Moiety
The Buchwald-Hartwig amination is a premier palladium-catalyzed method for the formation of C-N bonds, specifically for the synthesis of N-aryl and N-heteroaryl amines. wikipedia.orglibretexts.org This reaction provides a powerful alternative to classical nucleophilic substitution methods. In the context of synthesizing this compound, this would involve the cross-coupling of a halogenated pyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine, with 2-iodoaniline.
The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos, DavePhos, or Josiphos being commonly employed. nih.gov A suitable base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also required to facilitate the deprotonation of the amine and the subsequent reductive elimination step.
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Pyridine Halide | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Typical Yield |
| 3-Bromopyridine | 2-Iodoaniline | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 65-85% |
| 3-Chloropyridine | 2-Iodoaniline | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Dioxane | 60-80% |
This approach offers high functional group tolerance and can often be performed under milder conditions than traditional amidation methods.
Derivatization from Precursor Molecules
The synthesis of this compound can also be envisioned through the chemical modification of a pre-existing, structurally related molecule. This approach can be particularly useful if a suitable precursor is readily available.
One such strategy could involve a Thorpe-Ziegler type reaction. For instance, a synthesis of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has been reported via the isomerization of appropriately substituted 2-chloro-N-phenylacetamides. nih.gov A similar intramolecular cyclization strategy could potentially be designed to form the pyridine ring system with the N-(2-iodophenyl)carboxamide moiety already in place.
Another potential derivatization route could start from a functionalized pyridine that already contains the N-(2-iodophenyl) group. For example, if a precursor such as 2-chloro-N-(2-iodophenyl)nicotinamide were available, the chloro group could be removed through a catalytic hydrogenation reaction. Patents have described processes for preparing carboxamide pyridine derivatives that involve the functionalization of a pre-formed pyridine ring, which could be adapted for this purpose. google.com
The success of derivatization strategies is highly dependent on the availability of suitable starting materials and the feasibility of the desired chemical transformations without affecting the core this compound structure.
Green Chemistry Approaches in N-Arylcarboxamide Synthesis
The synthesis of N-arylcarboxamides, a critical process in the pharmaceutical and chemical industries, has traditionally relied on methods that generate significant chemical waste and utilize hazardous materials. sigmaaldrich.comucl.ac.uk In response to growing environmental concerns, a substantial shift towards green chemistry principles has spurred the development of more sustainable synthetic routes. uniba.itdntb.gov.ua These approaches prioritize the reduction of waste, the use of less hazardous chemicals, improved atom economy, and the reduction of unnecessary derivatization steps. uniba.it Key areas of innovation in the green synthesis of N-arylcarboxamides, including analogues of this compound, involve the use of novel catalytic systems, alternative reaction media, and energy-efficient techniques. hilarispublisher.comnih.gov
A significant focus has been the replacement of stoichiometric activating reagents like carbodiimides (e.g., EDC) and coupling agents (e.g., HATU), which produce large amounts of byproducts, with catalytic methods. ucl.ac.uk These catalytic approaches aim to form the amide bond directly from carboxylic acids and amines or through other highly atom-economical transformations. sigmaaldrich.combohrium.com
Biocatalytic Methods
Biocatalysis has emerged as a powerful green alternative for amide bond formation, offering high selectivity and mild reaction conditions. hilarispublisher.comrsc.org Enzymes, being biodegradable catalysts, can operate in aqueous systems, reducing the need for volatile organic solvents. hilarispublisher.comrsc.org Hydrolases, for instance, are used in low-water systems to shift the reaction equilibrium towards amide synthesis. rsc.org Additionally, ATP-dependent enzymes have shown promise for efficient amide bond formation in aqueous media, often coupled with ATP recycling systems to enhance sustainability. rsc.org
Catalytic Direct Amidation
The direct coupling of carboxylic acids and amines is a highly desirable green method as its only byproduct is water. bohrium.com Several catalytic systems have been developed to facilitate this transformation under milder conditions than traditional high-temperature condensations.
Ruthenium-Catalyzed Dehydrogenative Coupling: Milstein and coworkers reported a ruthenium-catalyzed reaction that couples alcohols and amines to form amides with the liberation of hydrogen gas (H₂), representing a highly atom-economical process. sigmaaldrich.com This methodology has been expanded by other research groups with catalysts that offer a broader substrate scope. sigmaaldrich.com
Boron-Based Catalysis: Boronic acids have been demonstrated as effective catalysts for the direct amidation of carboxylic acids at room temperature. sigmaaldrich.com This approach avoids the need for stoichiometric activating agents and often proceeds under mild conditions. bohrium.com
The following table summarizes representative catalytic systems for direct amidation:
| Catalyst System | Reactants | Solvent | Temperature | Yield | Ref. |
| Ruthenium Pincer Complex | Alcohol, Amine | Toluene | 110 °C | High | sigmaaldrich.com |
| Boronic Acid | Carboxylic Acid, Amine | Not specified | Room Temp. | Good | sigmaaldrich.com |
Metal-Catalyzed Cross-Coupling in Green Solvents
While traditional cross-coupling reactions for N-arylation often use palladium or copper catalysts, green chemistry initiatives focus on improving their sustainability. rsc.orgmdpi.com This includes using more environmentally benign solvents, reducing catalyst loading, and developing reusable heterogeneous catalysts. rsc.orgmdpi.com
Ruthenium-Catalyzed C-H Arylation: Advances in ruthenium-catalyzed direct C-H arylation aim to reduce the environmental impact by optimizing solvent choice, reaction temperature, and catalyst loading. rsc.orgresearchgate.net For instance, the use of greener solvents like dimethyl carbonate (DMC) is being explored as an alternative to more hazardous options like N-methyl-2-pyrrolidone (NMP). researchgate.net
Copper-Catalyzed N-Arylation: Heterogeneous copper catalysts, such as CuO on acetylene (B1199291) black (CuO/AB), offer an environmentally sound process for the N-arylation of nitrogen-containing heterocycles. mdpi.com These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, a key principle of green chemistry. mdpi.com
The table below illustrates greener conditions for N-arylation reactions:
| Catalyst | Reactants | Solvent | Key Green Feature | Ref. |
| Ruthenium Complex | Arene, Aryl Halide | Dimethyl Carbonate (DMC) | Use of a greener solvent | researchgate.net |
| CuO/AB | Nitrogen Heterocycle, Aryl Halide | Toluene | Reusable heterogeneous catalyst | mdpi.com |
Innovative Green Techniques
Beyond catalytic systems, other green techniques are being employed for the synthesis of N-arylcarboxamides and related heterocyclic compounds.
Microwave-Assisted Synthesis: This technique utilizes microwave energy to accelerate chemical reactions, leading to significantly shorter reaction times, often higher yields, and reduced waste compared to conventional heating methods. hilarispublisher.comnih.gov It is recognized as a valuable tool in green chemistry for the synthesis of various organic molecules, including pyridine derivatives. dntb.gov.uanih.gov
Ultrasound-Assisted Synthesis: The use of high-frequency sound waves can also facilitate chemical reactions, leading to improved reaction rates and more environmentally friendly processes. hilarispublisher.comnih.gov
Solvent-Free Reactions: Conducting reactions without a solvent, or in a "neat" condition, is a highly effective green approach that eliminates solvent waste entirely. hilarispublisher.comhumanjournals.com
The following table provides examples of pyridine derivative synthesis using green techniques:
| Technique | Reactants | Conditions | Outcome | Ref. |
| Microwave Irradiation | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives | Microwave | Efficient synthesis of pyridine derivatives | nih.gov |
| Ultrasound Assistance | 2-aminobenzimidazole, arylsulfonyl chlorides | H₂O, K₂CO₃ | Ecological and quick product synthesis | nih.gov |
| Solvent-Free | 2-methylnaphthalene, acylating agent | Micro-channel reactor | Environmentally friendly acylation | humanjournals.com |
The ongoing development of these green chemistry approaches provides a foundation for the future synthesis of this compound and its analogues in a more sustainable and environmentally responsible manner.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
While specific experimental spectra for N-(2-iodophenyl)pyridine-3-carboxamide are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts—a pyridine-3-carboxamide (B1143946) moiety and a 2-iodoaniline (B362364) moiety—and data from closely related compounds. rsc.orgnih.govrsc.org
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on both aromatic rings and the amide N-H proton. The pyridine (B92270) ring protons are expected to appear at lower fields (higher ppm) due to the electron-withdrawing effect of the nitrogen atom. chemicalbook.comresearchgate.net The protons on the iodophenyl ring will exhibit splitting patterns determined by their neighboring protons. The amide proton (N-H) typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. nih.gov
In the ¹³C NMR spectrum, distinct resonances are expected for each of the 12 carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield (typically 160-170 ppm). Carbons attached to the electronegative nitrogen in the pyridine ring and the iodine in the phenyl ring will also have their chemical shifts significantly influenced. researchgate.netipb.pt
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
¹H NMR| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~9.5 - 10.5 | br s | N-H |
| ~9.1 | d | Pyridine H-2 |
| ~8.8 | dd | Pyridine H-6 |
| ~8.3 | dt | Pyridine H-4 |
| ~7.9 | dd | Phenyl H-6' |
| ~7.8 | dd | Phenyl H-3' |
| ~7.5 | m | Pyridine H-5 |
| ~7.4 | td | Phenyl H-4' |
¹³C NMR
| Predicted Chemical Shift (ppm) | Assignment |
|---|---|
| ~164 | C=O (Amide) |
| ~152 | Pyridine C-2 |
| ~149 | Pyridine C-6 |
| ~140 | Phenyl C-1' |
| ~139 | Phenyl C-3' |
| ~136 | Pyridine C-4 |
| ~130 | Pyridine C-3 |
| ~129 | Phenyl C-5' |
| ~126 | Phenyl C-4' |
| ~124 | Pyridine C-5 |
| ~122 | Phenyl C-6' |
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of protonated carbons in the phenyl and pyridine rings. For example, it would link the downfield pyridine proton signals to their corresponding carbon signals. rsc.org
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is instrumental in piecing together the molecular structure. Key HMBC correlations would be expected between the amide N-H proton and the carbonyl carbon (C=O), as well as to carbons on both the pyridine (C-3, C-4) and phenyl (C-1', C-2', C-6') rings. Correlations between pyridine protons (e.g., H-2) and the carbonyl carbon would confirm the attachment of the carboxamide group at the 3-position of the pyridine ring. ipb.pt
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. nih.gov For this compound (C₁₂H₉IN₂O), the exact molecular weight can be calculated.
The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to this calculated mass, confirming the elemental composition. Due to the presence of naturally occurring isotopes, the mass spectrum of compounds with elements like sulfur or chlorine often shows a characteristic M+2 peak. sapub.org
Electron impact (EI) ionization would cause the molecular ion to fragment in a predictable manner. The most common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu
Fragmentation Pathway 1: Cleavage of the amide C-N bond, generating a pyridinoyl cation (m/z 106) and a 2-iodoaniline radical.
Fragmentation Pathway 2: Cleavage of the bond between the carbonyl carbon and the pyridine ring, generating a 2-iodophenylcarboxamide radical cation.
Other Fragments: Subsequent loss of carbon monoxide (CO) from carbonyl-containing fragments is a common process. miamioh.edu Loss of the iodine atom (I•) or hydrogen iodide (HI) from the iodophenyl fragment would also be expected. researchgate.net
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Possible Fragment Identity |
|---|---|
| 324 | [M]⁺ (Molecular Ion) |
| 219 | [M - I]⁺ |
| 197 | [C₇H₅IN]⁺ (2-iodophenyl isocyanate fragment) |
| 127 | [I]⁺ |
| 106 | [C₆H₄NO]⁺ (Pyridinoyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities. researchgate.net
N-H Stretch: A sharp or moderately broad peak in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibration of the secondary amide N-H bond. rsc.org
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic pyridine and phenyl rings. researchgate.net
C=O Stretch (Amide I): A strong, sharp absorption band typically between 1650 and 1680 cm⁻¹ is due to the carbonyl (C=O) stretching vibration. This is one of the most prominent peaks in the spectrum. rsc.org
N-H Bend (Amide II): This secondary amide band, resulting from a combination of N-H bending and C-N stretching, appears between 1510 and 1550 cm⁻¹.
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are due to the ring stretching vibrations of the phenyl and pyridine rings. nist.gov
C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3350 | Stretch | N-H (Amide) |
| ~3050 | Stretch | C-H (Aromatic) |
| ~1670 | Stretch (Amide I) | C=O (Amide) |
| ~1530 | Bend (Amide II) | N-H (Amide) |
| 1400-1600 | Ring Stretch | C=C, C=N (Aromatic) |
| ~1250 | Stretch | C-N (Amide) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. elte.hu The chromophores in this compound—the pyridine ring, the iodophenyl ring, and the amide carbonyl group—are expected to give rise to characteristic absorption bands. libretexts.org
The electronic spectrum is likely dominated by two main types of transitions:
π → π* Transitions: These high-intensity transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated π-systems of the pyridine and phenyl rings. These transitions are expected to have high molar absorptivity (ε) values. libretexts.org
n → π* Transitions: These are lower-intensity transitions involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. youtube.com The carbonyl group's n → π* transition is a classic example. These transitions typically occur at longer wavelengths but have much lower molar absorptivity compared to π → π* transitions. libretexts.org
The conjugation between the phenyl ring, the amide linkage, and the pyridine ring would likely cause a red shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, unconjugated chromophores.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |
|---|---|---|---|
| ~220-260 | High (~10,000+) | π → π* | Phenyl & Pyridine Rings |
X-ray Crystallography of this compound and Its Derivatives
A key feature of interest is the potential for the iodine atom to participate in halogen bonding. In the crystal structure of the isomeric N-(2-iodophenyl)pyrazine-2-carboxamide, a C=O···I halogen bond is observed, which helps to direct the supramolecular assembly. researchgate.net A similar interaction could be anticipated for this compound, where the iodine atom acts as a halogen bond donor to an acceptor atom (like the carbonyl oxygen or pyridine nitrogen) on an adjacent molecule.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(2-acetyl-4-iodophenyl)pyridine-2-carboxamide |
| N-(2-iodophenyl)pyrazine-2-carboxamide |
| N-phenyl-pyrazine-2-carboxamide |
| N-(4-iodophenyl)-thieno[2,3-b]pyridine-2-carboxamide |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide |
| Pyridine-2-carboxamide |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of a molecule's electronic structure and related properties. nih.gov For pyridine (B92270) carboxamide derivatives, DFT methods, such as those employing the B3LYP hybrid functional with basis sets like 6-31G(d,p), have been effectively used to investigate molecular geometries, electronic distributions, and orbital energies. niscair.res.in
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For related carboxamide structures, DFT calculations have been used to refine bond lengths, bond angles, and dihedral angles. researchgate.net
In molecules containing multiple aromatic rings linked by a carboxamide bridge, such as N-(2-iodophenyl)pyridine-3-carboxamide, a key structural feature is the relative orientation of the rings. In analogous N-phenyl-carboxamide compounds, the planarity is influenced by intramolecular interactions, such as hydrogen bonding between the amide N-H and a nitrogen atom on a heterocyclic ring. researchgate.net However, steric hindrance from substituents can cause the rings to rotate out of a planar conformation. nih.gov For pyridine-3-carboxamide (B1143946) itself, studies have shown that different conformers (e.g., E and Z isomers) can exist, with their relative stability determined by energy analysis. researchgate.net The optimized geometric parameters provide a foundational dataset for further computational analysis.
Table 1: Illustrative Optimized Geometric Parameters for a Carboxamide Linkage (Based on DFT Calculations of Analogous Molecules) This table presents typical values for key parameters in similar structures as direct computational data for this compound is not available in the cited literature.
| Parameter | Typical Calculated Value | Description |
|---|---|---|
| C=O Bond Length | ~1.25 Å | The length of the carbonyl double bond. |
| C-N (amide) Bond Length | ~1.36 Å | The length of the carbon-nitrogen single bond in the amide group. |
| N-H Bond Length | ~1.01 Å | The length of the nitrogen-hydrogen bond in the amide group. |
| O=C-N Bond Angle | ~122° | The bond angle within the amide plane. |
| C-N-C Dihedral Angle | Variable | Describes the twist between the pyridine and iodophenyl rings. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are favorable for nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map is expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative carbonyl oxygen atom and the nitrogen atom of the pyridine ring. These areas represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds as an acceptor. researchgate.net
Positive Potential (Blue): Located around the amide hydrogen (N-H), indicating its acidic nature and suitability as a hydrogen bond donor. researchgate.net
Neutral Regions (Green): Typically found over the carbon atoms of the aromatic rings, suggesting a propensity for hydrophobic interactions. nih.gov
This analysis provides crucial insights into how the molecule will interact with other molecules, such as biological receptors or reagents. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgamazonaws.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. amazonaws.com
A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. amazonaws.com
A large HOMO-LUMO gap implies higher stability and lower chemical reactivity. amazonaws.com
In DFT studies of related pyridine derivatives, the HOMO is often localized on one part of the molecule, while the LUMO is on another, indicating the potential for intramolecular charge transfer. niscair.res.inresearchgate.net
Table 2: Representative FMO Data for Pyridine Carboxamide Derivatives (from DFT Studies) This table provides typical energy ranges found in the literature for analogous compounds.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | ~4.0 to 5.0 eV | Indicates molecular stability and reactivity. amazonaws.com |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about conformational flexibility and the influence of the surrounding environment, such as a solvent. mdpi.com While specific MD studies on this compound are not documented in the provided sources, the methodology is widely applied to similar molecules. For instance, MD simulations have been used to validate the binding mode of novel pyridine derivatives in the active sites of enzymes. mdpi.com
In a typical MD simulation, the system's stability is assessed by monitoring parameters like the Root Mean Square Deviation (RMSD), Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA) over the simulation period. mdpi.com Such simulations could reveal the preferred conformations of this compound in different solvents, the stability of its intramolecular hydrogen bonds, and the dynamics of its interaction with water molecules, providing a more realistic picture of its behavior in a solution phase.
Prediction of Spectroscopic Parameters
Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic properties, such as vibrational (FT-IR and FT-Raman) spectra. researchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net
For a molecule like this compound, DFT can predict the characteristic vibrational modes, including:
N-H stretching of the amide group.
C=O stretching of the carbonyl group.
Vibrations associated with the pyridine and iodophenyl rings.
C-I stretching mode.
Potential Energy Distribution (PED) analysis is often performed alongside these calculations to provide a detailed assignment of each vibrational mode, clarifying the contribution of different internal coordinates to each peak in the spectrum. researchgate.net
Polymorphism Studies Using Computational Methods
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Different polymorphs can have distinct physical properties, which is of critical importance in pharmaceuticals and material science. Computational methods are becoming an invaluable tool for predicting and understanding polymorphism. researchgate.netnih.gov
These methods typically involve searching for possible crystal packing arrangements and calculating their lattice energies to determine their relative stabilities. rsc.org For related carboxamide compounds, computational studies have successfully investigated polymorphic structures. rsc.org These analyses focus on identifying and quantifying the non-covalent interactions—such as hydrogen bonds (e.g., N–H⋯N, C–H⋯O) and π-stacking—that govern the supramolecular assembly in the crystal. rsc.org By comparing the calculated lattice energies and crystal densities, the thermodynamic stability of different potential polymorphs of this compound could be predicted, guiding experimental screening efforts. rsc.org
Intermolecular Interactions and Supramolecular Assembly
Halogen Bonding Interactions Involving the Iodine Atom
The iodine substituent on the phenyl ring acts as a potent halogen bond (XB) donor. This is due to the formation of an electron-deficient region, known as a σ-hole, on the halogen atom opposite the C-I covalent bond. nih.gov This positive σ-hole can interact favorably with electron-rich atoms (Lewis bases) like oxygen and nitrogen. nih.govnih.gov The strength of this interaction typically follows the trend I > Br > Cl > F, making the iodine atom a significant contributor to crystal packing. nih.govacs.org
In crystalline structures of similar iodo-substituted aromatic amides, the iodine atom frequently participates in halogen bonding with nearby Lewis bases. researchgate.net
C-I...O Bonds : The carbonyl oxygen of the amide group is a common halogen bond acceptor. In the closely related compound N-(2-iodophenyl)pyrazine-2-carboxamide, C–I···O halogen bonds are observed, linking neighboring molecules. researchgate.net These interactions are characterized by distances shorter than the sum of the van der Waals radii of iodine and oxygen and a C-I···O angle approaching linearity (180°). nih.gov
C-I...N Bonds : The nitrogen atom of the pyridine (B92270) ring is also a potential halogen bond acceptor. ju.edu.jo The interaction involves the donation of electron density from the nitrogen lone pair into the σ-hole of the iodine atom. nih.gov This type of C–I···N interaction is a key factor in the supramolecular assembly of many pyridine-containing co-crystals. nih.govnih.gov
The table below summarizes typical geometries for these halogen bonds, drawn from analogous structures.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| Halogen Bond | C-I | O=C | ~3.0 - 3.2 | ~160 - 180 |
| Halogen Bond | C-I | Npyridine | ~2.8 - 3.0 | ~170 - 180 |
| Data is generalized from studies on similar halogen-bonded systems. researchgate.netnih.govnih.gov |
Halogen bonding plays a crucial role in directing the three-dimensional arrangement of molecules in the crystal lattice. researchgate.net In structures where strong hydrogen bond donors are scarce, halogen bonds can become the dominant structure-directing interaction. acs.org For instance, in the crystal structure of N-(2-iodophenyl)pyrazine-2-carboxamide, C–I···O halogen bonds are responsible for linking molecular chains that are themselves formed by hydrogen bonds. researchgate.net This demonstrates a synergistic relationship where different non-covalent forces cooperate to build a robust supramolecular assembly. The directionality of the halogen bond helps to enforce a specific and predictable packing arrangement, a principle widely used in crystal engineering. nih.gov
The strength of a halogen bond can be evaluated and predicted using computational methods. nih.gov Key theoretical descriptors include:
The σ-hole : The magnitude of the positive electrostatic potential (VS,max) on the σ-hole of the iodine atom is a primary indicator of its strength as a halogen bond donor. Electron-withdrawing groups on the aromatic ring can enhance the positive potential of the σ-hole, leading to stronger halogen bonds. nih.govnih.gov
Interaction Energy : Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute the interaction energy between the halogen bond donor and acceptor molecules. This provides a quantitative measure of the bond's stability. usu.edu The interaction energy is composed of electrostatic, dispersion, and polarization components, with the electrostatic term often being dominant. acs.org
Spectroscopic Markers : Changes in NMR chemical shifts can indicate halogen bond formation. Specifically, the chemical shift of the carbon atom covalently bonded to the iodine tends to increase upon the formation of a stronger halogen bond. nih.gov
Hydrogen Bonding Networks
Hydrogen bonds are among the most important non-covalent interactions in organic molecules, and N-(2-iodophenyl)pyridine-3-carboxamide possesses multiple donor and acceptor sites. libretexts.org The amide group (N-H donor, C=O acceptor) is a particularly effective hydrogen bonding motif.
The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This combination typically leads to the formation of robust hydrogen-bonded assemblies. libretexts.org In many carboxamide crystal structures, molecules are linked by pairs of N-H···O=C hydrogen bonds to form centrosymmetric dimers or one-dimensional chains. nih.govnih.gov These interactions are generally the most significant force in the crystal packing of amides. nih.gov
C-H...O Interactions : Aromatic C-H groups from both the phenyl and pyridine rings can act as weak hydrogen bond donors to the amide carbonyl oxygen. These interactions often link the primary hydrogen-bonded chains into two- or three-dimensional networks. researchgate.netresearchgate.netnih.gov
C-H...N Interactions : The pyridine nitrogen can act as an acceptor for C-H hydrogen bonds. In the crystal packing of the analogous N-(2-iodophenyl)pyrazine-2-carboxamide, Cpyz–H···Npyz hydrogen bonds link molecules into a chain. researchgate.net
C-H...π Interactions : The electron-rich π-systems of the aromatic rings can act as weak hydrogen bond acceptors for C-H donors, further stabilizing the crystal packing. mdpi.com
The following table details the types of hydrogen bonds that are significant in the supramolecular assembly of this and related carboxamides.
| Interaction Type | Donor | Acceptor | Typical Distance (H···A, Å) | Typical Angle (D-H···A, °) |
| Strong Hydrogen Bond | N-Hamide | O=Camide | ~1.9 - 2.2 | ~160 - 180 |
| Weak Hydrogen Bond | C-Haryl | O=Camide | ~2.2 - 2.6 | ~130 - 170 |
| Weak Hydrogen Bond | C-Haryl | Npyridine | ~2.3 - 2.7 | ~140 - 160 |
| Weak Hydrogen Bond | C-Haryl | π-systemaryl | ~2.5 - 2.9 | ~120 - 150 |
| Data is generalized from studies on similar carboxamide structures. researchgate.netnih.govnih.govresearchgate.net |
Chemical Reactivity and Derivatization Strategies
Reactions at the Amide Nitrogen
The amide linkage, while generally stable, offers opportunities for specific chemical modifications at the nitrogen atom. The reactivity of the N-H bond is central to these transformations, which typically involve deprotonation followed by reaction with an electrophile.
Key reactions include:
N-Alkylation and N-Arylation: Following deprotonation with a suitable base, the resulting amidate anion can act as a nucleophile, reacting with alkyl or aryl halides to introduce substituents on the nitrogen atom. This modifies the steric and electronic properties of the amide group.
Formation of Hydrazides: While direct SN2 reactions at an amide nitrogen are uncommon, specialized methods can be employed. For instance, converting the amide to a better leaving group, such as an O-tosyl hydroxamate, can enable nucleophilic substitution by amines to form N-N bonds, leading to hydrazide derivatives. researchgate.netresearchgate.net This approach offers a pathway to novel scaffolds with potential applications in medicinal chemistry.
Directed C-H Functionalization: The amide nitrogen, after coordination to a transition metal catalyst, can direct the functionalization of adjacent C-H bonds, although this is more common for ortho C-H bonds on the phenyl ring rather than direct N-modification.
Below is a table summarizing potential derivatization reactions at the amide nitrogen.
| Reaction Type | Reagents | Product Class | Potential Outcome |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl Amide | Introduction of alkyl groups to modulate solubility and steric profile. |
| N-Arylation | 1. Base (e.g., K₂CO₃) 2. Aryl Halide (Ar-X) 3. Catalyst (e.g., CuI) | N-Aryl Amide | Synthesis of tri-aryl systems with extended conjugation. |
| Hydrazide Synthesis | Conversion to O-sulfonyl hydroxamate, followed by amine nucleophile | Hydrazide derivative | Creation of N-N bonds for novel biologically relevant structures. researchgate.netresearchgate.net |
Functionalization of the Pyridine (B92270) Ring
The pyridine ring in N-(2-iodophenyl)pyridine-3-carboxamide is an electron-deficient heterocycle. The carboxamide group at the 3-position acts as a meta-directing deactivator for electrophilic aromatic substitution. However, various modern synthetic methods allow for the selective functionalization of the pyridine core.
Strategies for modifying the pyridine ring include:
Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation, if they proceed, are expected to occur at the C-5 position, meta to the deactivating carboxamide group. Harsh reaction conditions are typically required due to the ring's low reactivity.
Nucleophilic Aromatic Substitution (SNAr): This is more favorable for pyridines, especially with a leaving group present or via activation.
C-H Activation/Functionalization: Transition metal-catalyzed C-H activation has become a powerful tool for derivatizing pyridine rings at positions that are difficult to access through classical methods. digitellinc.com This allows for the introduction of aryl, alkyl, or other functional groups with high selectivity, often directed by the pyridine nitrogen itself. rsc.org For instance, methods have been developed for the 4-selective functionalization of the pyridine motif. digitellinc.com
The table below outlines key functionalization strategies for the pyridine ring.
| Reaction Type | Position(s) | Typical Reagents | Product Class |
| Electrophilic Substitution | C-5 | HNO₃/H₂SO₄ (Nitration) | 5-Nitro-pyridine derivative |
| C-H Arylation | C-2, C-4, C-6 | Palladium or Rhodium catalysts, Arylating agent | Aryl-substituted pyridine derivative |
| C-H Borylation | Various | Iridium catalysts, Boron reagents (e.g., B₂pin₂) | Pyridylboronate ester |
Transformations Involving the Iodophenyl Moiety
The carbon-iodine bond on the phenyl ring is the most versatile site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. The ortho-position of the iodine relative to the amide linker provides steric influence and potential for intramolecular cyclization reactions.
Common transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to synthesize aryl-alkyne structures.
Heck Coupling: Palladium-catalyzed reaction with alkenes to form a new carbon-carbon bond, leading to stilbene-like derivatives.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to form N-aryl bonds, replacing the iodine with a nitrogen-containing functional group.
Carbonylation: Insertion of carbon monoxide using a palladium catalyst to yield esters, amides, or carboxylic acids.
These reactions are fundamental in modern organic synthesis and have been applied to various iodophenyl-containing molecules for drug discovery and materials science. nih.govnih.gov
The following table details common cross-coupling reactions involving the iodophenyl group.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product C-X Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (sp²-sp² or sp²-sp³) |
| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (sp²-sp) |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (sp²-sp²) |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand (e.g., BINAP), Base | C-N |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C (sp²-sp²) |
Synthesis of Bridged and Fused Heterocyclic Systems Containing Pyridine Carboxamide Units
The structure of this compound is pre-organized for the synthesis of complex polycyclic systems through intramolecular cyclization. The proximity of the reactive C-I bond to the amide linker and the pyridine ring enables the formation of new rings, leading to bridged or fused heterocyclic scaffolds. nih.govnih.govresearchgate.net
Key cyclization strategies include:
Intramolecular Heck Reaction: If a suitable alkene is tethered to the amide nitrogen, palladium-catalyzed cyclization onto the iodophenyl ring can generate fused heterocyclic systems containing a new six- or seven-membered ring.
Intramolecular Buchwald-Hartwig Amination: The amide N-H bond can participate in a palladium-catalyzed intramolecular C-N coupling with the ortho-iodo group to form a dibenzodiazepinone-type fused system. This is a powerful method for creating pharmaceutically relevant scaffolds.
Radical Cyclization: Radical-initiated cyclization can also be used, where a radical generated at a different position in the molecule attacks the iodophenyl ring to form a new C-C bond.
Intramolecular C-H Activation: A palladium catalyst can mediate the coupling of the C-I bond with a C-H bond on the pyridine ring (e.g., at the C-2 or C-4 position) to generate rigid, fused polyaromatic systems. rsc.org
The synthesis of fused pyridines, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, from related carboxamide precursors highlights the utility of this chemistry. nih.gov Such strategies are crucial for building molecular complexity from relatively simple starting materials. mdpi.com
| Cyclization Strategy | Reacting Sites | Catalyst/Reagent | Resulting Core Structure |
| Intramolecular Buchwald-Hartwig | Amide N-H and C-I | Pd catalyst, Ligand, Base | Phenanthridinone or Diazepinone derivative |
| Intramolecular Sonogashira | C-I and tethered alkyne on N | Pd/Cu catalyst, Base | Alkyne-bridged fused system |
| Intramolecular C-H Arylation | C-I and Pyridine C-H (e.g., C-4) | Pd catalyst, Ligand, Base | Fused Pyridophenanthridinone system |
Applications in Chemical Research and Development
Precursor in Agrochemical Synthesis (e.g., Boscalid)
While N-(2-iodophenyl)pyridine-3-carboxamide is a foundational structure, it is its chlorinated analog, 2-chloro-N-(2-iodophenyl)pyridine-3-carboxamide , that is documented as a key intermediate in the synthesis of Boscalid. google.com Boscalid is a broad-spectrum foliar fungicide from the carboxamide class, widely used in agriculture to control a range of fungal pathogens on crops like fruits and vegetables. wikipedia.orgnih.gov
The synthesis of Boscalid typically involves a two-step process where 2-chloro-N-(2-iodophenyl)pyridine-3-carboxamide is first synthesized and then used in a subsequent reaction. google.com The initial step is a condensation reaction between o-iodoaniline and 2-chloronicotinoyl chloride to form the intermediate, 2-chloro-N-(2-iodophenyl)pyridine-3-carboxamide. google.com In the second, crucial step, this intermediate undergoes a Suzuki coupling reaction. The iodine atom on the phenyl ring is replaced by a 4-chlorophenyl group, sourced from 4-chlorophenylboronic acid, to form the final biphenyl (B1667301) structure of Boscalid. google.com This synthetic route highlights the strategic importance of the iodo-phenyl moiety as a reactive site for building the complex framework of the final agrochemical product.
Table 1: Key Reactants in Boscalid Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| o-Iodoaniline | Starting material |
| 2-Chloronicotinoyl chloride | Reactant for amide formation |
| 2-Chloro-N-(2-iodophenyl)pyridine-3-carboxamide | Key Intermediate |
| 4-Chlorophenylboronic acid | Source of 4-chlorophenyl group |
Intermediates in Pharmaceutical and Drug Discovery Research
The pyridine (B92270) carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. researchgate.netnih.gov These structures are recognized for their ability to participate in crucial hydrogen bonding interactions with biological targets, contributing to their therapeutic effects. rsc.org Consequently, intermediates like this compound are valuable building blocks in the synthesis of novel therapeutic agents. nih.govgoogle.com
The utility of this intermediate is significantly enhanced by the presence of the 2-iodophenyl group. The carbon-iodine bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic and efficient diversification of the core structure. Researchers can attach a wide range of molecular fragments to the phenyl ring, enabling the exploration of structure-activity relationships (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic properties. nih.gov This strategy is fundamental in modern drug discovery for developing new treatments for a multitude of diseases, including cancer and infectious diseases. nih.govresearchgate.net
Molecular Probes for Biological Target Validation
Molecular probes are essential tools in chemical biology and pharmacology for identifying and validating new drug targets. The this compound structure is a suitable platform for the development of such probes. The iodine atom can be replaced with a radioisotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, through well-established radioiodination procedures. This would transform the molecule into a radioligand that can be used in binding assays or for in vivo imaging techniques like Single-Photon Emission Computed Tomography (SPECT).
Furthermore, the pyridine carboxamide scaffold has been successfully utilized to create other types of molecular probes. For instance, related pyridine-based structures have been developed into fluorescent probes for bioimaging applications, such as visualizing lipid droplets within cells. mdpi.com In other research, pyridine-2-carboxamide derivatives have been labeled with Fluorine-18 ([¹⁸F]) to create Positron Emission Tomography (PET) tracers for imaging the PD-L1 protein, an important immune checkpoint in cancer therapy. nih.gov These examples demonstrate the adaptability of the pyridine carboxamide framework for creating sophisticated tools for biological research, a potential application for which this compound serves as an excellent starting intermediate.
Development of Structure-Based Drug Design Frameworks
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of a biological target. The this compound molecule provides a rigid and well-defined scaffold that is highly amenable to SBDD strategies. researchgate.netnih.gov The defined spatial arrangement of its aromatic rings and the planar amide linker allows for predictable interactions with a target's binding site.
The true power of this compound in SBDD lies in its potential for controlled, vector-oriented synthesis. The iodine atom acts as a specific point for chemical modification, allowing medicinal chemists to design and synthesize a library of derivatives where different substituents are systematically placed at the 2-position of the phenyl ring. nih.govmdpi.com By combining structural information from techniques like X-ray crystallography with computational modeling, researchers can rationally design modifications that enhance binding affinity and selectivity for a specific biological target, such as a protein kinase or a receptor. researchgate.netnih.gov This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern pharmaceutical development, aiming to create highly optimized drugs with improved efficacy and fewer side effects.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While established methods for synthesizing N-(2-iodophenyl)pyridine-3-carboxamide exist, future research will likely focus on developing more efficient, scalable, and environmentally sustainable synthetic strategies. Current approaches often involve multi-step sequences that may include the acylation of an amine with an acyl chloride. mdpi.com Future explorations could prioritize methodologies that offer higher yields, reduced reaction times, and milder conditions.
Key areas for future synthetic research include:
Catalyst Development: Investigating novel catalysts for the core amide bond formation could lead to more efficient processes. This includes exploring metal-free catalytic systems to reduce costs and environmental impact.
Flow Chemistry: The application of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and process control, making the production of this compound and its analogs more viable for industrial applications. researchgate.net
Multi-Component Reactions (MCRs): Designing one-pot MCRs could dramatically improve synthetic efficiency by combining several reaction steps into a single operation, thereby reducing waste and simplifying purification processes. researchgate.net
Deeper Mechanistic Understanding of Biological Interactions
A thorough understanding of how this compound interacts with biological systems at the molecular level is paramount for its development, particularly in medicinal chemistry. Future research must move beyond preliminary activity screenings to detailed mechanistic studies.
Prospective research should focus on:
Target Identification and Validation: A critical step is to identify and validate the specific biological targets (e.g., enzymes, receptors) with which the compound interacts. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover these molecular partners.
Structural Biology: Obtaining high-resolution crystal structures of this compound bound to its biological target(s) via X-ray crystallography or cryo-electron microscopy would provide invaluable insights into the precise binding mode. This would illuminate the key intermolecular interactions, such as hydrogen bonds and halogen bonds involving the iodine atom, that govern its activity. acs.org
Biophysical Techniques: Employing techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and kinetics, providing a deeper understanding of the thermodynamics of the interaction.
Mechanism of Action Studies: Elucidating the downstream cellular effects following target engagement is essential. This involves detailed cellular and molecular biology studies to understand how the compound modulates signaling pathways and cellular functions. For instance, studies on similar pyridine (B92270) carboxamide derivatives have investigated their ability to induce gene expression related to specific signaling pathways. nih.gov
Design of Next-Generation this compound Analogues
The core scaffold of this compound is a fertile ground for the design and synthesis of next-generation analogues with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies are central to this endeavor, guiding the rational design of new molecules. nih.gov
Future design strategies will likely involve:
Systematic Modification of the Phenyl Ring: The iodo-substituted phenyl ring is a key area for modification. Research could explore the effects of varying the position and nature of the halogen substituent (e.g., replacing iodine with bromine or chlorine) or introducing other electron-withdrawing or donating groups to modulate binding affinity and electronic properties. nih.govmdpi.com
Derivatization of the Pyridine Ring: The pyridine moiety offers another site for chemical modification. Introducing substituents onto the pyridine ring could alter the compound's solubility, metabolic stability, and interaction with the target protein.
Amide Bond Bioisosteres: Replacing the central carboxamide linkage with bioisosteres (e.g., sulfonamides, reverse amides, or stable heterocyclic linkers) could lead to analogues with different chemical properties and potentially novel biological activities. mdpi.com
Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores could generate hybrid molecules with dual or enhanced activities. acs.org
Table 1: Potential Analogues and Research Focus
| Modification Site | Proposed Analogue Type | Rationale and Research Goal | Relevant Findings from Similar Compounds |
|---|---|---|---|
| Iodophenyl Ring | Substitution of Iodine (Br, Cl, F) | Investigate the role of halogen bonding and steric effects in target interaction. | Halogen substitution significantly impacts binding affinity in other thieno[2,3-b]pyridine-2-carboxamides. nih.gov |
| Iodophenyl Ring | Introduction of other groups (e.g., -CF3, -CH3) | Modulate lipophilicity and electronic properties to improve cell permeability and potency. mdpi.com | Substituents on the phenyl ring strongly influence the biological activity of pyridine-3-carboxamide (B1143946) analogs. researchgate.netnih.gov |
| Pyridine Ring | Addition of functional groups | Enhance solubility, alter metabolic profile, and introduce new interaction points with the target. | Pyridine derivatives show a wide range of biological activities based on their substitution patterns. nih.govresearchgate.net |
| Carboxamide Linker | Replacement with bioisosteres (e.g., sulfonamide) | Improve metabolic stability and explore different binding geometries. | Pyridine carboxamides and carbothioamides show significant differences in inhibitory action against urease. mdpi.com |
Advanced Computational Modeling and Machine Learning Applications in Design
The integration of advanced computational techniques is set to revolutionize the design and optimization of this compound analogues. nih.gov These in silico methods can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates. biomedres.usnih.gov
Future computational efforts should include:
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound and its analogues interact with their biological targets over time, revealing conformational changes and stable binding poses that are not apparent from static docking models. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models can help to correlate the structural features of a series of analogues with their biological activity, providing predictive power for designing new, more potent compounds. researchgate.netmdpi.com
Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of novel, un-synthesized molecules. ijhespub.org AI can be used for de novo drug design, generating entirely new molecular structures optimized for specific targets. nih.govnih.gov
ADMET Prediction: Computational models are increasingly accurate at predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, allowing for the early deselection of candidates likely to fail in later developmental stages. researchgate.net
Investigation of Material Science Applications for Supramolecular Assemblies
Beyond its biological potential, the molecular architecture of this compound makes it an intriguing candidate for applications in material science. The presence of hydrogen bond donors (N-H) and acceptors (C=O, pyridine nitrogen), combined with the potential for halogen bonding via the iodine atom, provides the necessary features for directed self-assembly. acs.orgnih.gov
Future research in this area could explore:
Crystal Engineering: Systematically studying the crystallization of this compound and its analogues to control the formation of specific crystal packing arrangements. This could lead to materials with tailored optical or electronic properties.
Supramolecular Polymers: Investigating the ability of the molecule to form one-dimensional chains or two-dimensional sheets through non-covalent interactions like hydrogen and halogen bonds. researchgate.net Such structures are foundational to the development of novel gels, liquid crystals, and self-healing materials.
Coordination Complexes: Using the pyridine nitrogen and amide oxygen as ligation sites for metal ions could lead to the formation of coordination polymers or metal-organic frameworks (MOFs). researchgate.netnih.gov These materials have potential applications in catalysis, gas storage, and sensing. The synthesis of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives has been shown to be of great importance in the field of supramolecular chemistry for constructing self-assembling molecular building blocks. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-iodophenyl)pyridine-3-carboxamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with 2-iodoaniline precursors. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt to form an active ester intermediate .
- Amide bond formation : React the activated intermediate with 2-iodoaniline under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (polar aprotic solvents like DMF) ensures >95% purity .
Q. How can structural characterization of N-(2-iodophenyl)pyridine-3-carboxamide be performed to confirm regiochemistry?
- Analytical workflow :
- NMR spectroscopy : H and C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and iodophenyl groups) and confirm substitution patterns .
- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]) and isotopic patterns consistent with iodine (m/z 127) .
- X-ray crystallography : Resolve spatial arrangement of the iodophenyl group relative to the pyridine ring (if single crystals are obtainable) .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Solubility profile : Moderately soluble in polar aprotic solvents (DMSO, DMF) due to carboxamide and iodophenyl groups. Limited solubility in water (<0.1 mg/mL) .
- Stability : Store at –20°C under inert gas to prevent iodine displacement or hydrolysis. Monitor degradation via HPLC over 72 hours in DMSO at 25°C .
Q. What preliminary assays can assess its biological activity?
- In vitro screening :
- Enzyme inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based assays .
- Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Target engagement : SPR (surface plasmon resonance) to measure binding affinity to receptors like mGluR5 .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Troubleshooting strategies :
- Batch variability : Compare purity (HPLC) and crystallinity (PXRD) between batches .
- Assay conditions : Standardize cell culture media (e.g., FBS lot differences) and enzyme concentrations .
- Metabolic stability : Evaluate hepatic microsomal degradation to rule out false negatives .
Q. What computational methods predict binding modes of N-(2-iodophenyl)pyridine-3-carboxamide with biological targets?
- Modeling approaches :
- Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase domain) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR : Correlate iodine’s electronegativity with inhibitory potency in analogs .
Q. How can reaction yields be optimized for large-scale synthesis?
- Process chemistry :
- Catalyst screening : Test Pd-catalyzed Ullmann coupling for iodophenyl incorporation (vs. traditional SNAr) .
- Solvent optimization : Switch from DCM to THF for better solubility of intermediates .
- Flow chemistry : Implement continuous-flow reactors to reduce reaction time from 24h to 2h .
Q. What strategies mitigate iodine’s liability in metabolic studies?
- Derivatization :
- Protecting groups : Introduce tert-butyloxycarbonyl (Boc) on the pyridine nitrogen to reduce oxidative deiodination .
- Isotopic labeling : Synthesize I-labeled analog for tracking metabolite distribution .
- In vivo testing : Administer to rodent models and analyze plasma/tissue samples via LC-MS/MS for deiodinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
